molecular formula C7H10N2 B1321020 N,2-dimethylpyridin-4-amine CAS No. 61542-05-0

N,2-dimethylpyridin-4-amine

Cat. No. B1321020
CAS RN: 61542-05-0
M. Wt: 122.17 g/mol
InChI Key: HCUFKIUYBRJORR-UHFFFAOYSA-N
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Description

N,2-dimethylpyridin-4-amine (DAMP) is a chemical compound that has been utilized as a catalyst in various chemical reactions. It has been specifically mentioned in the context of facilitating the cyanoethoxycarbonylation of aldehydes under solvent-free conditions, which is an environmentally friendly protocol yielding ethylcyanocarbonates with high efficiency .

Synthesis Analysis

The synthesis of compounds related to N,2-dimethylpyridin-4-amine involves various strategies. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of certain antibiotics, involves an asymmetric Michael addition and a stereoselective alkylation . Another approach for the synthesis of functionalized 1,4-dihydropyridines from N,N-dimethylenaminones and amines has been reported, which features an oxidative condensation promoted by oxone and trifluoroacetic acid . Additionally, the synthesis of N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, which is used for preparing imidazole-amine ligands, involves reductive amination reactions .

Molecular Structure Analysis

The molecular and crystal structure of compounds similar to N,2-dimethylpyridin-4-amine has been determined using X-ray diffraction. For example, the crystal structure of N-amino-3,5-dimethylpyridinium chloride, a related compound, has been characterized as triclinic with specific space group parameters . Another related compound, 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, forms monoclinic crystals with a flattened boat conformation for the triazine ring .

Chemical Reactions Analysis

DAMP has been shown to catalyze the cyanoethoxycarbonylation of aldehydes, which is a reaction that forms ethylcyanocarbonates . Other related compounds have been involved in reactions such as the cyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-phenylthiosemicarbazide to form N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine . Additionally, the reactivity of N,N-dialkylpyridylcarboxylic amides with lithium amides has been explored for the regioselective synthesis of disubstituted pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,2-dimethylpyridin-4-amine and related compounds are inferred from their reactivity and molecular structures. For instance, the presence of dimethyl groups can influence the reactivity and stability of the compounds, as seen in the case of N-substituted pyrroles, where dimethyl substitution accelerates pyrrole formation and protein crosslinking . The crystal structures of these compounds also suggest that intermolecular interactions, such as hydrogen bonding and π-stacking, play a significant role in their solid-state properties .

Scientific Research Applications

  • Catalysis in Organic Synthesis N,N-Dimethylpyridin-4-amine (DAMP) is used as a catalyst for the cyanoethoxycarbonylation of aldehydes, facilitating the synthesis of ethylcyanocarbonates under environmentally friendly, solvent-free conditions (Khan et al., 2010).

  • Polymerization Processes In polymer science, DAMP has applications in the living cationic polymerization of vinyl monomers. It shows unique effectiveness in stabilizing growing carbocations during the polymerization process (Higashimura et al., 1989).

  • Catalysis in Cycloaddition Reactions DAMP is used in stereoselective cycloaddition reactions, such as the multimolecular cycloaddition of ketenes and carbon disulfide. Its presence aids in controlling the reaction's stereoselectivity and rate (Zhang et al., 2013).

  • Polymer Synthesis The compound is involved in the synthesis of poly(2,6-dimethyl-1,4-phenylene ether), demonstrating high efficiency and fast reaction rates in specific catalyst systems (Kim et al., 2018).

  • Chemical Synthesis and Modification DAMP plays a role in the microwave-assisted synthesis of 2-(N,N-dimethyl)amine- and 2-aminopyridine derivatives. This process is noteworthy for its simplicity and high yield without the need for metal catalysts (Samadi et al., 2011).

  • Catalysis in Biomass Conversion In the field of green chemistry, DAMP is noted for its role in the catalytic amination of biomass-based alcohols, contributing to the production of key intermediates in various industries (Pera‐Titus et al., 2014).

  • Polyurethane Manufacturing In the manufacturing of polyurethane materials, DAMP-based tertiary amine catalysts are crucial. They help meet low-emission requirements and are being studied for their potential to reduce formaldehyde emissions (Muuronen et al., 2019).

  • Ionic Liquids and Organic Synthesis DAMP-based ionic liquids have been developed as efficient catalysts for the synthesis of indoles and 1H-tetrazoles, showcasing their utility in environmentally friendly synthesis methods (Ghumro et al., 2017).

Safety And Hazards

N,2-dimethylpyridin-4-amine is toxic if swallowed and may be fatal if absorbed through the skin. It causes skin irritation and serious eye irritation . It is recommended to wear protective gloves and clothing when handling this compound .

Future Directions

N,2-dimethylpyridin-4-amine has been used in the synthesis of new ionic liquids (ILs) which have been reported as new and efficient catalysts for the facile synthesis of indoles (via Fischer indole synthesis), and 1H-tetrazoles (via click chemistry) . This suggests that N,2-dimethylpyridin-4-amine could have potential applications in the development of new catalysts for organic synthesis.

properties

IUPAC Name

N,2-dimethylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-5-7(8-2)3-4-9-6/h3-5H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUFKIUYBRJORR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609267
Record name N,2-Dimethylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2-dimethylpyridin-4-amine

CAS RN

61542-05-0
Record name N,2-Dimethylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,2-dimethylpyridin-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Ren, Y Ruan, B Cheng, L Li, J Liu, Y Fang… - Bioorganic & Medicinal …, 2021 - Elsevier
A series of acridine and quinoline derivatives were designed and synthesized based on our previous work as novel tubulin inhibitors targeting the colchicine binding site. Among them, …
Number of citations: 16 www.sciencedirect.com

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